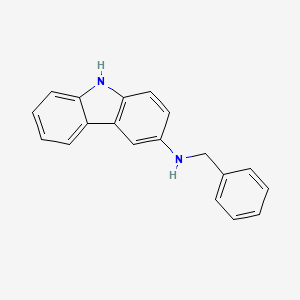

N-benzyl-9H-carbazol-3-amine

Description

Significance of Carbazole (B46965) Scaffolds in Modern Chemical Research

The carbazole scaffold, a tricyclic aromatic structure with two benzene (B151609) rings fused to a five-membered nitrogen-containing ring, is a cornerstone in medicinal chemistry and materials science. scispace.comijpsjournal.com This structural motif is prevalent in numerous naturally occurring alkaloids and synthetic compounds, exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. rsc.orgwisdomlib.org The unique electronic and photophysical properties of carbazoles also make them valuable in the development of organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices. nih.gov The versatility of the carbazole nucleus allows for functionalization at various positions, enabling the synthesis of a diverse library of derivatives with tailored properties. nih.gov

Overview of N-benzyl-9H-carbazol-3-amine within the Carbazole Family

This compound is a specific derivative of carbazole, distinguished by a benzyl (B1604629) group attached to the nitrogen atom of the carbazole ring and an amine group at the 3-position. ontosight.ai This substitution pattern significantly influences the molecule's chemical and physical properties. ontosight.ai The presence of the benzyl group can enhance its biological activity and modify its solubility and reactivity. ontosight.ai The amino group at the 3-position provides a site for further chemical modifications, making it a versatile building block in the synthesis of more complex molecules.

Below is a data table summarizing the key properties of this compound:

| Property | Value |

| Molecular Formula | C19H16N2 |

| Molecular Weight | 272.35 g/mol |

| CAS Number | 101868-79-5 |

Historical Context of Research on Carbazole Amines

The journey of carbazole chemistry began in 1872 when Carl Graebe and Carl Glaser first isolated the parent compound, 9H-carbazole, from coal tar. tandfonline.comwikipedia.org The study of carbazole amines, including 3-aminocarbazole, gained traction as researchers recognized their potential as versatile intermediates in organic synthesis. Early synthetic methods typically involved the nitration of carbazole followed by reduction to yield the corresponding amine. Over the years, more sophisticated and efficient synthetic routes have been developed, allowing for greater control over the substitution patterns and enabling the synthesis of a wide array of functionalized carbazole amines. rsc.org This has been crucial for exploring their structure-activity relationships in various applications.

Scope and Academic Relevance of the Review

This review focuses exclusively on the chemical compound this compound, providing a detailed examination of its properties and the research surrounding it. The academic relevance of this compound lies in its potential as a key intermediate for the synthesis of novel materials and biologically active molecules. ontosight.aievitachem.com By understanding the specific characteristics of this compound, researchers can better harness its potential in fields ranging from medicinal chemistry to materials science. The information presented here is intended to serve as a comprehensive resource for chemists and researchers interested in the synthesis and application of functionalized carbazole derivatives.

Structure

3D Structure

Properties

CAS No. |

101868-79-5 |

|---|---|

Molecular Formula |

C19H16N2 |

Molecular Weight |

272.3 g/mol |

IUPAC Name |

N-benzyl-9H-carbazol-3-amine |

InChI |

InChI=1S/C19H16N2/c1-2-6-14(7-3-1)13-20-15-10-11-19-17(12-15)16-8-4-5-9-18(16)21-19/h1-12,20-21H,13H2 |

InChI Key |

LFIMITGQRZRBBF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC3=C(C=C2)NC4=CC=CC=C43 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N Benzyl 9h Carbazol 3 Amine and Its Derivatives

Strategies for the Synthesis of the N-benzyl-9H-carbazol-3-amine Core Structure

The synthesis of the this compound core structure can be achieved through various conventional and modern synthetic approaches. These methods primarily involve the formation of the carbazole (B46965) framework, followed by the introduction of the benzyl (B1604629) and amine functionalities.

Conventional Synthetic Routes

Traditional methods for synthesizing the this compound scaffold often involve multi-step sequences starting from carbazole or its derivatives. A common strategy includes the N-alkylation of a pre-functionalized carbazole.

One established route begins with the nitration of carbazole. evitachem.com The regioselective nitration of carbazole, typically using nitric acid in an acetic acid medium, yields 3-nitro-9H-carbazole. evitachem.com This intermediate then undergoes N-alkylation with benzyl chloride or a similar benzylating agent in the presence of a base like potassium carbonate or sodium hydride to form 9-benzyl-3-nitro-9H-carbazole. evitachem.com The final step involves the reduction of the nitro group to an amine, which can be accomplished using reducing agents such as tin(II) chloride in hydrochloric acid, to afford this compound. evitachem.com

Alternatively, the sequence of these steps can be reversed. N-alkylation of carbazole with a benzyl halide can be performed first to produce 9-benzyl-9H-carbazole. tandfonline.com Subsequent nitration at the 3-position, followed by reduction of the nitro group, also leads to the desired product. evitachem.com

The Graebe-Ullmann reaction offers another classical approach to the carbazole core itself. thieme-connect.de This method involves the deoxygenation of 1-phenyl-1H-benzotriazoles at high temperatures to yield carbazoles. thieme-connect.de For instance, the pyrolysis of 1-phenyl-1H-benzotriazol-5-amine can produce 9H-carbazol-3-amine. thieme-connect.de Subsequent N-benzylation would then yield the target compound.

| Step | Reactants | Reagents | Product |

| 1. Nitration | 9H-Carbazole | Nitric acid, Acetic acid | 3-Nitro-9H-carbazole |

| 2. N-Alkylation | 3-Nitro-9H-carbazole | Benzyl chloride, Potassium carbonate | 9-Benzyl-3-nitro-9H-carbazole |

| 3. Reduction | 9-Benzyl-3-nitro-9H-carbazole | Tin(II) chloride, Hydrochloric acid | This compound |

Modern and Sustainable Synthesis Approaches (e.g., Solvent-Free, Microwave-Assisted)

In recent years, there has been a significant shift towards developing more efficient and environmentally friendly synthetic methods. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in this regard, often leading to dramatically reduced reaction times and improved yields compared to conventional heating. ijsr.net

Microwave irradiation has been successfully employed for the N-alkylation of carbazoles. researchgate.net The reaction of carbazole with alkyl halides can be carried out in high yield under solvent-free conditions by adsorbing the reactants onto a solid support like potassium carbonate and irradiating with microwaves. researchgate.net This approach offers a rapid and efficient route to N-substituted carbazoles, including 9-benzyl-9H-carbazole.

Furthermore, microwave-assisted synthesis has been utilized for the preparation of Schiff base derivatives of carbazoles, demonstrating the versatility of this technique in carbazole chemistry. For example, the synthesis of (E)-N-(substituted benzylidene)-9-ethyl-9H-carbazol-3-amines has been achieved using a solvent-free fly-ash:perchloric acid catalyst under microwave irradiation, with reported yields exceeding 75%. qscience.com Such methods highlight the potential for developing greener syntheses for derivatives of this compound.

Palladium-catalyzed tandem reactions under microwave irradiation also represent a significant advancement, enabling one-pot syntheses of 9H-carbazoles from readily available anilines and 1,2-dihaloarenes through sequential Buchwald-Hartwig amination and direct arylation. smolecule.com

| Method | Key Features | Advantages |

| Microwave-Assisted N-Alkylation | Solvent-free, solid support (e.g., K2CO3) | Rapid reaction times, high yields, environmentally friendly. researchgate.net |

| Microwave-Assisted Schiff Base Formation | Solvent-free, fly-ash:perchloric acid catalyst | High yields (>75%), easy handling, environmentally safe. qscience.com |

| Palladium-Catalyzed Tandem Reactions | One-pot synthesis, microwave irradiation | Efficient construction of the carbazole core from simple precursors. smolecule.com |

Derivatization and Functionalization of the Carbazole Ring System

The this compound scaffold serves as a versatile platform for further chemical modifications, allowing for the synthesis of a diverse range of derivatives with potentially interesting properties.

Amination Strategies (e.g., Palladium-Catalyzed Amination)

The introduction of additional amino groups onto the carbazole ring can be achieved through various amination strategies, with palladium-catalyzed methods being particularly prominent. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming carbon-nitrogen bonds between aryl halides and amines under relatively mild conditions. smolecule.com

This methodology can be applied to halogenated N-benzyl-9H-carbazole derivatives to introduce new amine substituents. For instance, a bromo-substituted N-benzyl-9H-carbazole could be coupled with a primary or secondary amine in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand to yield a di- or tri-amino-functionalized carbazole. researchgate.net The choice of ligand, base, and solvent is crucial for optimizing the reaction conditions and achieving high yields.

Direct amination methods have also been explored, where a C-H bond on the carbazole ring is directly converted to a C-N bond. researchgate.net Palladium-catalyzed C-H amination of 2-aminobiphenyls provides a route to carbazole derivatives. chim.it

Alkylation and Acylation Reactions

The amine group at the 3-position of this compound is nucleophilic and can readily undergo alkylation and acylation reactions. evitachem.com

Alkylation: The primary amine can be alkylated using various alkylating agents, such as alkyl halides or sulfates, in the presence of a base to yield secondary or tertiary amines. For example, reaction with methyl iodide could produce N-benzyl-N-methyl-9H-carbazol-3-amine. Reductive amination, the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride, is another effective method for introducing alkyl groups. acs.org

Acylation: The amine group can be acylated with acyl chlorides or anhydrides to form the corresponding amides. uib.no For instance, reaction with acetyl chloride would yield N-(9-benzyl-9H-carbazol-3-yl)acetamide. This reaction is often carried out in the presence of a base to neutralize the hydrogen chloride byproduct. uib.no Friedel-Crafts acylation can also be performed on the carbazole ring itself, typically at the 3- and 6-positions, using an acyl halide and a Lewis acid catalyst like aluminum trichloride. researchgate.net

Electrophilic Substitution Reactions (e.g., Nitration)

The electron-rich carbazole ring system is susceptible to electrophilic substitution reactions. evitachem.com The positions most prone to attack are typically the 3, 6, and 1-positions. The presence of the activating amino group at the 3-position and the benzyl group on the nitrogen will influence the regioselectivity of these reactions.

Nitration: As previously mentioned in the context of synthesis, nitration is a common electrophilic substitution reaction for carbazoles. evitachem.com Introducing a nitro group onto the this compound core at available positions on the carbazole ring can be achieved using standard nitrating agents. The directing effects of the existing substituents will determine the position of the incoming nitro group. Generally, electrophilic substitution on 9H-carbazole occurs preferentially at the 3-position. thieme-connect.dethieme-connect.de For 9-alkylcarbazoles, nitration also predominantly occurs at the 3-position. thieme-connect.de

Other electrophilic substitution reactions such as halogenation, formylation, and sulfonation can also be performed on the carbazole nucleus, providing further avenues for derivatization. thieme-connect.de

Click Chemistry Approaches for this compound Analogues

Click chemistry, a class of reactions known for being rapid, efficient, and high-yielding, has been effectively utilized to synthesize analogues of this compound. These methods are particularly valuable for creating libraries of compounds for various applications, such as drug discovery.

A notable application is the one-pot, three-component click reaction for preparing 9H-carbazole derivatives that feature an N-benzyl-1,2,3-triazole moiety. nih.gov This reaction involves the combination of N-propargyl-9H-carbazole, sodium azide, and a substituted benzyl halide to generate a series of triazole-containing carbazole compounds. nih.gov This approach is highly efficient for creating structural diversity, as different benzyl halides can be readily employed to produce a range of analogues. nih.gov The resulting compounds have been investigated for their potential as anti-acetylcholinesterase (AChE) agents. nih.gov Structure-activity relationship (SAR) studies on these analogues revealed that the presence of small halogen atoms (like fluorine) or electron-donating groups (such as methyl or methoxy) at the ortho or meta positions of the benzyl ring could maintain or even enhance the desired biological activity. nih.gov

Another innovative use of click chemistry on the carbazole core involves the generation of fluorescent dyes. rsc.org Researchers have designed a non-fluorescent N-(4-azidophenyl)-carbazole tag that becomes fluorescent upon undergoing a click reaction with an alkyne or cyclooctyne. rsc.org This "switchable" fluorescence provides a powerful tool for labeling in biological imaging and materials science, where the fluorescence can be turned on at a specific time and place. rsc.org The reaction itself does not significantly alter the absorption spectra of the carbazole moiety, but the emission spectra are highly dependent on the solvent. rsc.org

The development of more sustainable synthetic strategies has led to investigations into eco-friendly click reactions, including metal-free, solvent-free, and electrochemical approaches to reduce the toxicity associated with traditional copper catalysts. researchgate.net

Table 1: Examples of N-benzyl-1,2,3-triazole-containing 9H-carbazole Analogues Synthesized via Click Chemistry This table is interactive. You can sort and filter the data.

| Compound ID | Benzyl Substituent | Yield (%) | Biological Target | Key Finding | Reference |

|---|---|---|---|---|---|

| 6c | 2-Methylbenzyl | N/A | Acetylcholinesterase (AChE) | Most active compound with an IC50 of 1.9 μM. nih.gov | nih.gov |

| 6a | 2-Fluorobenzyl | N/A | Acetylcholinesterase (AChE) | Showed significant anti-AChE activity (IC50 ≤ 3.8 μM). nih.gov | nih.gov |

| 6g | 3-Methylbenzyl | N/A | Acetylcholinesterase (AChE) | Showed significant anti-AChE activity (IC50 ≤ 3.8 μM). nih.gov | nih.gov |

| 6h | 3-Methoxybenzyl | N/A | Acetylcholinesterase (AChE) | Showed significant anti-AChE activity (IC50 ≤ 3.8 μM). nih.gov | nih.gov |

| 6i | 3-Fluorobenzyl | N/A | Acetylcholinesterase (AChE) | Showed significant anti-AChE activity (IC50 ≤ 3.8 μM). nih.gov | nih.gov |

| 6p | Unsubstituted Benzyl | N/A | Acetylcholinesterase (AChE) | Showed significant anti-AChE activity (IC50 ≤ 3.8 μM). nih.gov | nih.gov |

Optimization of Reaction Conditions and Yields

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound and its derivatives, while minimizing reaction times and the formation of byproducts. Key parameters that are frequently adjusted include catalysts, ligands, bases, temperature, and solvents.

Catalyst and Ligand Systems: Palladium-catalyzed reactions are commonly employed for the synthesis of carbazole derivatives. The choice of both the palladium source and the associated ligand is critical for reaction efficiency. In the synthesis of N-arylated carbazoles from cyclic iodonium (B1229267) salts and anilines, a screen of palladium catalysts and ligands was performed. beilstein-journals.org While Pd(OAc)₂ proved to be an effective catalyst, the ligand choice had a profound impact on the yield. beilstein-journals.org Bidentate phosphine ligands with natural bite angles greater than 100°, such as DPEphos and Xantphos, significantly increased the reaction efficiency and yield compared to ligands with smaller bite angles like dppf and BINAP. beilstein-journals.org Similarly, in a modular approach to synthesize carbazoles via a sequential Buchwald-Hartwig amination and C-arylation, an extensive screening identified DavePhos as the optimal ligand when paired with K₃PO₄ as the base, achieving a yield of 87% for the C-N bond-forming step. acs.org

Table 2: Effect of Ligand on Palladium-Catalyzed N-Arylation Yield This table is interactive. You can sort and filter the data.

| Ligand | Natural Bite Angle (°) | Yield (%) | Reference |

|---|---|---|---|

| DPEphos | 104 | 65 | beilstein-journals.org |

| Xantphos | 108 | 63 | beilstein-journals.org |

| dppf | 99 | 45 | beilstein-journals.org |

| BINAP | 93 | 43 | beilstein-journals.org |

| t-Bu-Xantphos | >108 | 0 | beilstein-journals.org |

| DavePhos | N/A | 87* | acs.org |

Temperature and Reaction Time: Temperature is another critical variable that influences both the reaction rate and the product distribution. In the synthesis of a carbazole-based intermediate for Carvedilol, it was observed that the reaction did not proceed at temperatures below 80°C. tsijournals.com Increasing the temperature enhanced the reaction rate, with significant improvements seen up to 120°C. tsijournals.com For instance, a reaction that did not complete after 50 hours at 80°C or 100°C was finished in 24 hours at 120°C. tsijournals.com This demonstrates the profound impact of temperature on reaction kinetics and yield. tsijournals.com Similarly, in other syntheses of Carvedilol intermediates, the reaction temperature is typically controlled in the range of 80-85 °C for a duration of 8-12 hours to ensure completion. google.com

Reagent Choice and Byproduct Minimization: The choice of reactants can also be a form of optimization. In the synthesis of Carvedilol, a major challenge is the formation of a "bis-impurity" when 4-(oxiran-2-ylmethoxy)-9H-carbazole is reacted with a primary amine. tsijournals.comgoogle.com One successful strategy to circumvent this is to use an N-benzylated amine, such as N-benzyl-2-(2-methoxyphenoxy) ethanamine, instead of the corresponding primary amine. tsijournals.comgoogle.com This approach effectively minimizes the formation of the bis-impurity, thereby increasing the yield of the desired product, although it necessitates an additional debenzylation step at the end of the synthesis. tsijournals.comgoogle.com

Advanced Structural Characterization and Spectroscopic Analysis of N Benzyl 9h Carbazol 3 Amine and Its Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Studies (e.g., ¹H, ¹³C)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For N-benzyl-9H-carbazol-3-amine and its derivatives, both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In a study of various N-aryl carbazoles, the ¹H NMR spectrum of a related compound, 9-benzyl-3,6-diiodo-9H-carbazole, was analyzed. researchgate.net The chemical shifts in the ¹H NMR spectrum of carbazole (B46965) itself show distinct signals for its protons. For instance, in a DMSO solution, the proton at position E resonates at 11.21 ppm, while others appear between 7.158 and 8.104 ppm. chemicalbook.com For N-substituted carbazoles, these chemical shifts are influenced by the nature of the substituent. researchgate.net

The ¹³C NMR spectra are equally informative. For the parent carbazole, carbon chemical shifts are well-documented. rsc.org In substituted carbazoles, the electronic properties of the substituents cause notable shifts in the ¹³C signals, providing insights into the electron distribution within the molecule. researchgate.netresearchgate.net

Interactive Data Table: ¹H and ¹³C NMR Data for Selected Carbazole Derivatives

| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) | Reference |

| 9-Phenylcarbazole | CDCl₃ | 8.16 (d, J = 7.7 Hz, 2H), 7.59 (dt, J = 7.5, 2.5 Hz, 2H), 7.55 – 7.48 (m, 2H), 7.46 – 7.36 (m, 4H), 7.35 – 7.28 (m, 2H) | 140.7, 136.2, 133.0, 130.1, 128.4, 126.1, 123.4, 120.4, 120.2, 109.5 | rsc.org |

| 3-(tert-Butyl)-9-phenyl-9H-carbazole | CDCl₃ | 8.13 (dt, J = 7.7, 1.0 Hz, 1H), 8.09 (d, J = 8.2 Hz, 1H), 7.69 – 7.57 (m, 4H), 7.52 – 7.46 (m, 1H), 7.46 – 7.35 (m, 4H), 7.28 (ddd, J = 8.0, 6.2, 1.9 Hz, 1H), 1.41 (s, 9H) | 149.7, 141.1, 141.0, 137.8, 129.8, 127.3, 127.1, 125.3, 123.3, 120.9, 120.0, 119.7, 118.0, 109.6, 106.1, 35.2, 31.7 | rsc.org |

| 3-Methoxy-9-phenyl-9H-carbazole | CDCl₃ | 8.07 (dt, J = 7.8, 1.0 Hz, 1H), 8.04 (d, J = 8.5 Hz, 1H), 7.66 – 7.61 (m, 2H), 7.61 – 7.57 (m, 2H), 7.52 – 7.47 (m, 1H), 7.40 – 7.34 (m, 2H), 7.29 (ddd, J = 8.1, 6.3, 1.9 Hz, 1H), 6.94 (dd, J = 8.5, 2.3 Hz, 1H), 6.91 (d, J = 2.2 Hz, 1H), 3.86 (s, 3H) | 159.2, 142.2, 141.1, 137.7, 129.9, 127.5, 127.1, 124.6, 123.5, 121.0, 120.0, 119.4, 117.2, 109.5, 108.5, 94.0, 55.6 | rsc.org |

Correlation of Spectral Data with Substituent Effects (e.g., Hammett Equation)

The electronic effects of substituents on the carbazole ring can be quantified using the Hammett equation, which correlates reaction rates and equilibrium constants for meta- and para-substituted benzene (B151609) derivatives. science.govuark.edu This principle can be extended to spectroscopic data. Studies on substituted carbazoles have shown that the chemical shifts of both ¹H and ¹³C nuclei correlate linearly with Hammett substituent constants. researchgate.netresearchgate.net These correlations allow for the prediction of chemical shifts and provide a deeper understanding of how substituents influence the electronic structure of the carbazole system. qscience.comscielo.br For example, electron-withdrawing groups tend to shift the signals of nearby protons and carbons downfield, while electron-donating groups cause an upfield shift.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and torsion angles. thieme-connect.de The crystal structure of several carbazole derivatives has been determined, revealing important structural features. For example, in (E)-N-(3,3-diphenylallylidene)-9-ethyl-9H-carbazol-3-amine, the carbazole ring system is essentially planar. nih.gov The study of 9-benzyl-3,6-diiodo-9H-carbazole also utilized X-ray diffraction to determine its molecular structure. researchgate.net

Interactive Data Table: Crystallographic Data for Selected Carbazole Derivatives

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| 7-(4-chlorophenyl)-5-methyl-12-(phenylsulfonyl)-12H-naphtho[1,2-b]carbazole | Monoclinic | P2₁/n | Intramolecular C-H···O hydrogen bonds | asianpubs.org |

| 7-ethyl-5-methyl-12-(phenylsulfonyl)-12H-naphtho[1,2-b]carbazole | Triclinic | P-1 | Intramolecular C-H···O hydrogen bonds | asianpubs.org |

| (E)-N-(3,3-diphenylallylidene)-9-ethyl-9H-carbazol-3-amine | Not specified | Not specified | Essentially planar carbazole ring system, C—H⋯π interactions | nih.gov |

| 9-ethyl-N-(3-nitrobenzylidene)-9H-carbazol-3-amine | Monoclinic | P2₁ | Not specified | researchgate.net |

Analysis of Intermolecular Interactions and Crystal Packing

The way molecules are arranged in a crystal, known as crystal packing, is determined by intermolecular interactions such as hydrogen bonds and van der Waals forces. nih.gov In the crystal structure of (E)-N-(3,3-diphenylallylidene)-9-ethyl-9H-carbazol-3-amine, the molecules are linked by C—H⋯π interactions, forming a three-dimensional network. nih.gov Similarly, in two other carbazole derivatives, weak C-H···O and C-H···Cl interactions, as well as C-H···π interactions, stabilize the crystal packing. asianpubs.org The analysis of these interactions is crucial for understanding the physical properties of the solid material. ingentaconnect.com

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. neu.edu.tr For nitrogen-containing compounds like this compound, the nitrogen rule in mass spectrometry is a useful guide: a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. libretexts.orgyoutube.com

The fragmentation of carbazole derivatives often involves characteristic losses of substituents. For example, in the mass spectrum of 1-methoxy-3-methyl-9H-carbazole, the molecular ion peak is observed, and fragmentation pathways include the loss of the methoxy (B1213986) and methyl groups. The fragmentation of aliphatic amines is often dominated by alpha-cleavage, which involves the breaking of a bond adjacent to the nitrogen atom. libretexts.orgyoutube.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. beilstein-journals.orgrsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. acs.org

The IR spectrum of a carbazole derivative will show characteristic absorption bands for the functional groups present. beilstein-journals.org The N-H stretch of the amine group in this compound is expected to appear in the range of 3300-3500 cm⁻¹. libretexts.org This band is typically sharp for secondary amines. libretexts.org Aromatic C-H stretching vibrations are observed around 3030 cm⁻¹, while C-H stretching vibrations from the benzyl (B1604629) group's CH₂ will be in the 2850-2960 cm⁻¹ region. libretexts.org The C=C stretching vibrations of the aromatic rings typically appear in the 1450-1600 cm⁻¹ region. libretexts.org The specific positions and intensities of these bands can provide valuable information about the molecular structure.

Interactive Data Table: Characteristic IR Absorption Frequencies

| Functional Group | Vibration | Approximate Frequency (cm⁻¹) | Reference |

| Amine (N-H) | Stretch | 3300 - 3500 | libretexts.org |

| Aromatic C-H | Stretch | ~3030 | libretexts.org |

| Alkane C-H | Stretch | 2850 - 2960 | libretexts.org |

| Aromatic C=C | Stretch | 1450 - 1600 | libretexts.org |

| C-N | Stretch | 1000 - 1350 | researchgate.net |

Computational Chemistry and Molecular Modeling Studies of N Benzyl 9h Carbazol 3 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Aromaticity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For carbazole (B46965) derivatives, DFT calculations are employed to determine optimized molecular geometry, vibrational frequencies, and various electronic properties that govern the molecule's behavior. researchgate.netnih.gov

HOMO-LUMO Energy Level Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and chemical reactivity. dntb.gov.ua The energy of the HOMO is related to its electron-donating ability, while the LUMO's energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is a significant parameter for assessing molecular stability and reactivity. nih.gov

In studies of related carbazole derivatives, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to compute these frontier molecular orbitals. researchgate.net A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity, greater polarizability, and a greater capacity for intramolecular charge transfer, which can be crucial for biological activity. nih.govnih.gov For instance, analysis of similar Schiff bases has shown that a narrow frontier orbital gap indicates that charge transfer interactions occur within the molecule, correlating with high chemical reactivity. nih.gov While specific HOMO-LUMO energy values for N-benzyl-9H-carbazol-3-amine are not detailed in the available literature, the principles derived from its analogues suggest that the carbazole nucleus and benzyl (B1604629) substituent would significantly influence these electronic parameters.

Nuclear Independent Chemical Shift (NICS) and Harmonic Oscillator Model of Aromaticity (HOMA) Indices

Aromaticity is a key concept in chemistry that describes the unique stability and reactivity of cyclic, planar molecules with delocalized π-electron systems. The Harmonic Oscillator Model of Aromaticity (HOMA) and Nuclear Independent Chemical Shift (NICS) are computational indices used to quantify the degree of aromaticity.

HOMA: This index is calculated based on the geometric parameters (bond lengths) of a molecule. A value close to 1 indicates a high degree of aromaticity, while values less than 1 suggest a deviation from ideal aromatic character.

NICS: This index is based on magnetic properties, specifically the absolute magnetic shielding computed at the center of a ring system. Negative NICS values are typically indicative of aromatic character, while positive values suggest anti-aromaticity.

These calculations are valuable for understanding the electronic structure of the fused rings within the carbazole scaffold of this compound. However, specific HOMA and NICS values for this particular compound were not found in the reviewed literature.

Relativistic Calculations for Spectroscopic Parameter Prediction

Relativistic calculations in quantum chemistry are essential for accurately predicting the properties of molecules containing heavy elements, where the velocity of electrons is a significant fraction of the speed of light. For organic molecules composed primarily of light elements such as carbon, hydrogen, and nitrogen, like this compound, relativistic effects are generally negligible. Therefore, standard DFT methods are sufficient for predicting spectroscopic parameters, and no studies employing relativistic calculations for this compound have been reported.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is widely used to understand drug-receptor interactions and to screen for potential therapeutic agents. nih.gov Derivatives of the this compound scaffold have been the subject of numerous docking studies against various biological targets.

Ligand-Protein Interaction Profiling (e.g., SARS-CoV-2 Main Protease, Spike Glycoprotein (B1211001), RdRp, Dihydrofolate Reductase, Acetylcholinesterase)

Docking simulations have been performed to evaluate the potential of carbazole derivatives against several key protein targets implicated in disease.

SARS-CoV-2 Proteins: A novel series of benzofuran-tethered triazolylcarbazoles, synthesized from a 2-bromo-N-(9-ethyl-9H-carbazol-3-yl)acetamide precursor, was evaluated against three crucial SARS-CoV-2 proteins. mdpi.comresearchgate.netnih.gov The docking results indicated strong binding affinities, suggesting these compounds could obstruct the function of these viral proteins. mdpi.comresearchgate.net The specific targets were the main protease (Mpro; PDB ID: 6LU7), the spike glycoprotein (PDB ID: 6WPT), and RNA-dependent RNA polymerase (RdRp; PDB ID: 6M71). mdpi.comnih.gov

Acetylcholinesterase (AChE): The N-benzyl moiety is a significant feature in the design of acetylcholinesterase inhibitors for potential use in Alzheimer's disease. nih.gov Docking studies on a series of 9H-carbazole derivatives containing an N-benzyl-1,2,3-triazole moiety revealed significant anti-AChE activity. nih.govscilit.com The N-benzyl group often engages in crucial π-π stacking interactions with aromatic residues like Trp84 and Tyr334 in the active site of AChE. nih.govnih.gov Structure-activity relationship (SAR) studies showed that substitutions on the benzyl ring could modulate the inhibitory activity. nih.govscilit.com

Dihydrofolate Reductase (DHFR): Dihydrofolate reductase is a well-established target in cancer chemotherapy due to its essential role in the biosynthesis of nucleic acid precursors. nih.gov Molecular docking is a routine method for exploring the binding mechanisms of inhibitors to the DHFR active site. nih.gov While docking studies are frequently performed on DHFR inhibitors, no specific studies involving this compound or its close derivatives were identified in the available research.

Prediction of Binding Affinities and Molecular Recognition

Binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), quantifies the strength of the interaction between a ligand and its protein target. Molecular recognition refers to the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand in the binding pocket.

For SARS-CoV-2 targets, several carbazole derivatives showed promising binding scores. mdpi.comresearchgate.net Similarly, for acetylcholinesterase, the binding mode of carbazole derivatives often involves key interactions facilitated by the benzyloxy or N-benzyl moiety. nih.govnih.gov The π-π stacking with aromatic residues in the enzyme's active site is a recurring theme in the molecular recognition of these inhibitors. nih.gov

Below are tables summarizing the predictive binding affinities and interactions for derivatives of the this compound scaffold against various protein targets.

| Compound Derivative | Main Protease (Mpro) Binding Score (kcal/mol) | Spike Glycoprotein Binding Score (kcal/mol) | RdRp Binding Score (kcal/mol) | Reference |

|---|---|---|---|---|

| Derivative 9b | -8.83 | -6.43 | - | mdpi.comnih.gov |

| Derivative 9c | -8.92 | - | - | mdpi.comnih.gov |

| Derivative 9e | -8.77 | -6.69 | -7.61 | mdpi.comnih.gov |

| Derivative 9h | -8.76 | -6.54 | -8.10 | mdpi.comnih.gov |

| Derivative 9i | -8.87 | -6.44 | -8.01 | mdpi.comnih.gov |

| Derivative 9j | -8.85 | -6.56 | -7.54 | mdpi.comnih.gov |

| Compound Class | Key Interacting Residues | Interaction Type | Reference |

|---|---|---|---|

| N-benzylpyrrolidine-based compounds | His447, Trp86 | π-π interactions | nih.gov |

| N-benzylpyrrolidine-based compounds | Tyr341, Tyr337, Phe338 | π-alkyl and π-π interactions | nih.gov |

| Diethyl (((9-ethyl-9H-carbazol-3-yl)amino)(3-hydroxyphenyl)methyl)phosphonate | Trp84, Phe331, Tyr334 | π-π stacking | nih.gov |

| Diethyl (((9-ethyl-9H-carbazol-3-yl)amino)(3-hydroxyphenyl)methyl)phosphonate | Tyr121, Arg289 | Hydrogen bonding | nih.gov |

| Triazole-containing carbazole derivatives | Not specified | Significant anti-AChE activity (IC50 ≤ 3.8 μM) | nih.govscilit.com |

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. nih.gov For a molecule with significant conformational flexibility like this compound, MD simulations can provide critical insights into its structural dynamics, stability, and the accessible conformational states that may be relevant to its biological activity. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the methodology can be described based on its application to similar N-substituted heterocyclic compounds.

A typical MD simulation protocol for this compound would involve several key steps. First, a high-quality 3D structure of the molecule is generated and optimized using quantum mechanical methods. This initial structure is then placed in a simulation box, often solvated with an explicit solvent like water to mimic physiological conditions. The system is neutralized with ions, and a suitable force field (e.g., AMBER, CHARMM) is chosen to describe the interatomic potentials. The system undergoes energy minimization to remove any steric clashes, followed by a gradual heating phase to bring it to the desired temperature (e.g., 300 K). Subsequently, the system is equilibrated under constant temperature and pressure (NPT ensemble) to achieve a stable state. Finally, a production run, typically spanning nanoseconds to microseconds, is performed to generate a trajectory of the molecule's motion.

Analysis of the MD trajectory provides a wealth of information regarding the conformational landscape and stability of this compound. Key analyses include:

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of different parts of the molecule. For this compound, this would highlight the mobility of the benzyl group and the amine substituent relative to the more rigid carbazole core.

Dihedral Angle Analysis: The flexibility of the molecule is largely determined by the rotation around key single bonds. Tracking the dihedral angles, such as the C-N-C-C torsion between the carbazole nitrogen, the benzylic carbon, and the phenyl ring, can reveal the preferred orientations (conformers) of the benzyl substituent.

Hydrogen Bonding Analysis: Inter- and intramolecular hydrogen bonds that may influence the molecule's conformation and interaction with its environment can be monitored over time.

The data gathered from these analyses allows for the construction of a potential energy surface, mapping the stable and transient conformations and the energy barriers between them. This information is crucial for understanding how the molecule might adapt its shape to bind to a biological target.

Interactive Table: Representative Data from a Hypothetical MD Simulation of this compound

This table illustrates the type of data that would be generated from an MD simulation analysis. The values are hypothetical and for representative purposes only.

| Analysis Metric | Parameter | Result | Interpretation |

| Stability | Average RMSD (backbone) | 1.5 ± 0.3 Å | The system reached a stable equilibrium during the simulation. |

| Flexibility | Average RMSF (benzyl group) | 2.8 Å | The benzyl group exhibits significant flexibility relative to the core. |

| Flexibility | Average RMSF (carbazole core) | 0.9 Å | The carbazole ring system is structurally rigid. |

| Conformation | Major Dihedral Angle (τ1) | -75°, +80° | Two primary low-energy conformations exist for the benzyl group. |

| Conformation | Energy Barrier (τ1 rotation) | 5.2 kcal/mol | A moderate energy barrier separates the main conformational states. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. neovarsity.orgnih.gov These models are valuable in drug discovery for predicting the activity of novel compounds, optimizing lead structures, and understanding the molecular features that govern biological response. nih.gov

While no specific QSAR models for this compound have been detailed in the literature, studies on analogous carbazole derivatives provide a framework for how such a model could be developed. For instance, QSAR studies have been successfully applied to series of carbazole derivatives to elucidate the structural requirements for their anticancer activity. researchgate.net

The development of a QSAR model involves several stages:

Data Set Selection: A dataset of structurally related compounds (in this case, substituted N-benzyl-9H-carbazol-3-amines) with experimentally determined biological activities (e.g., IC50 values for enzyme inhibition or cytotoxicity) is compiled. This set is typically divided into a training set for model development and a test set for external validation. drugdesign.org

Descriptor Calculation: For each molecule in the dataset, a variety of numerical descriptors are calculated. These descriptors quantify different aspects of the molecular structure and can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric and electrostatic fields). nih.gov

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that links the descriptors (independent variables) to the biological activity (dependent variable). nih.gov

Validation: The model's statistical significance and predictive power are rigorously assessed. Internal validation is often performed using methods like leave-one-out cross-validation (q²), while external validation involves using the model to predict the activities of the test set compounds (predictive r²). drugdesign.org

In a QSAR study on carbazole derivatives containing chalcone (B49325) analogues as potent anticancer agents, researchers found that the octanol-water partition coefficient was a key parameter influencing activity. researchgate.net This highlights the importance of lipophilicity for cell membrane permeability. Such a model can be expressed by a general equation:

Biological Activity = f(Descriptor 1, Descriptor 2, ...)

For this compound and its derivatives, a QSAR model could identify the key steric, electronic, and hydrophobic features of the benzyl and carbazole moieties that contribute to a specific biological effect. For example, a model might reveal that electron-withdrawing groups on the benzyl ring enhance activity, while bulky substituents at another position are detrimental. The contour maps generated from 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) can visualize these favored and disfavored regions, providing a clear roadmap for designing more potent analogues.

Interactive Table: Example QSAR Model Parameters for Anticancer Carbazole Derivatives

This table is based on findings from a study on carbazole derivatives and serves as an example of QSAR model outputs. The specific descriptors and coefficients are illustrative.

| Statistical Parameter | Value | Interpretation |

| q² (Cross-validated r²) | 0.68 | Good internal model robustness and predictability. |

| r² (Non-cross-validated r²) | 0.85 | The model explains 85% of the variance in the training set's activity. |

| Predictive r² (External Test Set) | 0.75 | The model has good predictive power for new compounds. |

| Descriptor Contribution (Example) | ||

| CoMFA Steric Field | 55% | Steric properties (size and shape) are a major determinant of activity. |

| CoMFA Electrostatic Field | 30% | Electronic properties (charge distribution) have a significant impact. |

| Hydrophobic Field | 15% | Lipophilicity plays a role, likely related to membrane transport. |

Applications in Advanced Materials Science and Organic Electronics

Development as Fluorescent Dyes and Probes

Derivatives of the 9-benzyl-9H-carbazole structure have been investigated for their fluorescent properties, showing promise as chemosensors and labeling agents. The carbazole (B46965) scaffold provides a robust fluorophore whose emission characteristics can be tuned by substitution.

One notable study focused on a 9-benzyl-9H-carbazole derivative, ethyl 9-benzyl-1-methyl-9H-carbazole-2-carboxylate, as a fluorescent chemosensor. ub.educlockss.org This compound was synthesized and its photophysical properties were examined to evaluate its potential for detecting rare earth metal cations. ub.educlockss.org Upon the addition of various rare earth metal ions, a significant enhancement in fluorescence intensity was observed specifically in the presence of Cerium(III) ions in an ethanol (B145695) solution. clockss.org This selectivity is attributed to the specific geometric and electronic matching between the carbazole derivative and the Ce(III) ion, which has a larger ionic radius and an unoccupied 5d orbital. clockss.org

The key findings from the study on this derivative are summarized in the table below:

| Property | Value | Reference |

| Target Analyte | Cerium(III) ion | clockss.org |

| Detection Limit | 7.269 × 10⁻⁶ M | clockss.org |

| Association Constant (K) | 2.419 × 10⁵ L·mol⁻¹ | clockss.org |

| Binding Stoichiometry | 1:1 | clockss.org |

| Emission Maximum (λem) | 346 nm | clockss.org |

These findings underscore the potential of the 9-benzyl-9H-carbazole framework in the design of highly selective and sensitive fluorescent probes for specific metal ions. clockss.org

While direct applications of N-benzyl-9H-carbazol-3-amine in biological imaging are not extensively documented, the fluorescent properties of carbazole derivatives suggest their potential in this field. For instance, a different carbazole derivative, 9H-Carbazol-9-amine, has been utilized as a fluorescent probe for research related to Alzheimer's disease. biosynth.com Furthermore, radiolabeled carbazole derivatives have been developed for use in Positron Emission Tomography (PET), a powerful in vivo imaging technique. nih.gov These examples highlight the versatility of the carbazole core in the development of probes for biological systems, suggesting a promising area of future research for this compound and its derivatives.

Role in Organic Electronic Devices

The inherent electronic properties of the carbazole unit, particularly its hole-transporting capability, have made it a cornerstone in the development of organic electronic devices. The this compound structure is of interest in this context, with research focusing on its derivatives as key components in Organic Light-Emitting Diodes (OLEDs) and as building blocks for semiconducting polymers.

In OLEDs, hole-transport materials (HTMs) are crucial for facilitating the efficient injection and transport of positive charge carriers (holes) from the anode to the emissive layer, ensuring a balanced charge recombination and high device efficiency. Carbazole derivatives are widely recognized for their excellent hole-transport properties and high thermal stability. researchgate.net

Research into novel HTMs has explored derivatives of 4-(9H-carbazol-9-yl)triphenylamine, which shares the carbazole core with this compound. clockss.orgresearchgate.net These studies have demonstrated that by conjugating different carbazole or triphenylamine (B166846) derivatives to the main structure, it is possible to significantly enhance the thermal stability and device performance. clockss.orgresearchgate.net For example, a series of these HTMs exhibited high glass transition temperatures (Tg) ranging from 148 to 165 °C, which is substantially higher than that of the commonly used HTM, NPB (N,N′-di(naphthalen-1-yl)-N,N′-diphenyl-benzidine), which has a Tg of around 100 °C. clockss.org

The performance of OLEDs incorporating these carbazole-based HTMs showed significant improvements in current efficiency, power efficiency, and external quantum efficiency (EQE) compared to reference devices. clockss.org This enhancement is attributed to the improved morphological and thermal stability conferred by the rigid and bulky carbazole moieties. clockss.org

The following table summarizes the thermal properties of some 4-(9H-carbazol-9-yl)triphenylamine derivatives investigated as HTMs:

| Compound | Glass Transition Temperature (Tg) | Decomposition Temperature (Td) | Reference |

| HTM 3a | 152 °C | 456 °C | clockss.org |

| HTM 3b | 148 °C | 300 °C | clockss.org |

| HTM 3c | 165 °C | 280 °C | clockss.org |

These results indicate that the carbazole framework, as found in this compound, is a highly promising platform for developing next-generation, thermally stable HTMs for high-performance OLEDs. clockss.orgresearchgate.net

The carbazole moiety is also a key component in the synthesis of advanced polymer semiconductors. Poly(N-vinylcarbazole) (PVK) is a well-known example of a semiconducting polymer that is often used as a host material for hole-transporting molecules due to its high thermal and chemical stability, as well as its photoconductivity. researchgate.net

The functionalization of carbazole monomers is a common strategy to improve the solubility and the electrical and optical properties of the resulting polymers. researchgate.net While there is no specific research detailing the use of this compound as a monomer, its structure suggests it could be a valuable precursor for creating novel polymer semiconductors. The presence of the amine group offers a site for further chemical modification and polymerization, potentially leading to materials with tailored electronic and physical properties for a range of organic electronic applications.

Structure Activity Relationship Sar Investigations and Derivative Design

Impact of Substituents on Biological Activities

The biological profile of N-benzyl-9H-carbazol-3-amine derivatives can be significantly modulated by the nature and position of substituents on both the carbazole (B46965) nucleus and the N-benzyl group. Research has demonstrated that even minor chemical modifications can lead to substantial changes in biological efficacy and target selectivity.

One of the most extensively studied activities of this class of compounds is their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in the progression of Alzheimer's disease. SAR studies have revealed that the substitution pattern on the pendent benzyl (B1604629) group plays a critical role in the anti-AChE activity. For instance, the introduction of small halogen atoms, such as fluorine, or electron-donating groups like methyl or methoxy (B1213986) at the ortho or meta positions of the benzyl ring has been shown to be well-tolerated and can even enhance the inhibitory activity. nih.govnih.gov A notable example is the 2-methylbenzyl derivative, which has demonstrated significant potency. nih.govnih.gov

Beyond acetylcholinesterase inhibition, carbazole derivatives are recognized for a wide spectrum of biological activities, including antimicrobial and anticancer effects. mdpi.comnih.govmdpi.com While specific SAR studies on this compound in these areas are less detailed in publicly available literature, general principles for carbazole scaffolds can be extrapolated. For instance, the introduction of various heterocyclic moieties at the N-position of the carbazole ring has been shown to influence antimicrobial efficacy. mdpi.com Furthermore, substitutions on the carbazole ring itself are known to be critical for antiviral activity, with the position of halogens and the presence of electron-withdrawing groups like nitro functions playing a significant role. nih.gov

In the context of anticancer activity, the structural flexibility of carbazole derivatives appears to be a contributing factor to their cytotoxic effects. nih.gov The N-substituent on the carbazole ring is a key determinant of the antiproliferative and neuroprotective potential of these compounds. nih.gov

The following interactive data table summarizes the impact of various substituents on the anti-acetylcholinesterase activity of this compound derivatives, based on available research findings. nih.govnih.gov

| Substituent on Benzyl Ring | Position | Impact on Anti-AChE Activity |

| Fluorine | ortho, meta | Tolerated or Improved |

| Methyl | ortho, meta | Tolerated or Improved |

| Methoxy | meta | Tolerated or Improved |

| Unsubstituted | - | Significant Activity |

Rational Design Principles for Enhanced Efficacy and Selectivity

The insights gained from SAR studies have provided a solid foundation for the rational design of this compound derivatives with improved therapeutic properties. The primary goal of these design strategies is to optimize the interaction of the compounds with their biological targets, thereby enhancing their efficacy and minimizing off-target effects to improve selectivity.

One of the key principles in the rational design of these compounds is molecular hybridization . This approach involves combining the this compound scaffold with other pharmacophores known to possess desired biological activities. For example, the conjugation of the carbazole moiety with a triazole ring has been a successful strategy in the development of potent acetylcholinesterase inhibitors. nih.govnih.gov This hybridization can lead to molecules with dual or synergistic modes of action.

Scaffold hopping is another innovative strategy that has been applied in medicinal chemistry and could be relevant for the design of novel carbazole derivatives. nih.govdtic.mil This involves replacing the central carbazole core with other isosteric or bioisosteric rings to explore new chemical space, potentially leading to compounds with improved pharmacokinetic profiles or novel biological activities.

Computational methods, particularly molecular docking , play a crucial role in the rational design process. nih.gov By simulating the binding of designed derivatives to the active site of a target protein, researchers can predict their binding affinity and orientation. This allows for the prioritization of compounds for synthesis and biological evaluation, thereby streamlining the drug discovery process. For instance, docking studies of this compound derivatives with acetylcholinesterase can elucidate the key interactions that govern their inhibitory activity, guiding the design of new analogs with enhanced binding.

Furthermore, the principle of bioisosteric replacement is frequently employed. This involves substituting certain functional groups with others that have similar physical or chemical properties, with the aim of improving the compound's potency, selectivity, or metabolic stability. For example, the replacement of a hydrogen atom with a fluorine atom can alter the electronic properties of the molecule and improve its metabolic stability without significantly changing its size.

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry offers a powerful platform for the rapid synthesis of large and diverse libraries of compounds, which can be screened for biological activity to identify new lead structures. While specific, detailed examples of the application of combinatorial chemistry for the generation of this compound libraries are not extensively documented in the available literature, the principles of this approach are highly applicable to this scaffold.

The synthesis of a combinatorial library of this compound derivatives would typically involve a multi-step process. A common strategy would be to utilize a solid-phase synthesis approach, where the carbazole core is anchored to a solid support. This allows for the use of excess reagents and simplified purification procedures.

A hypothetical combinatorial synthesis could proceed as follows:

Attachment to Solid Support: A suitable functionalized carbazole precursor would be attached to a solid-phase resin.

Diversification at the 3-amino Position: The amino group at the 3-position could be reacted with a variety of building blocks, such as carboxylic acids, sulfonyl chlorides, or isocyanates, to introduce a diverse range of substituents.

N-Benzylation: The nitrogen of the carbazole ring could then be reacted with a library of different benzyl halides or other electrophiles to introduce diversity at the N-9 position.

Cleavage and Purification: Finally, the synthesized compounds would be cleaved from the solid support and purified to yield a library of this compound derivatives.

Such a combinatorial approach would enable the systematic exploration of the chemical space around the this compound scaffold. The resulting library of compounds could then be subjected to high-throughput screening against a panel of biological targets to identify novel hits with therapeutic potential. The modular nature of the carbazole scaffold, with multiple points for diversification (the 3-amino group, the N-9 position, and the carbazole ring itself), makes it an ideal candidate for the application of combinatorial chemistry techniques in the quest for new and improved therapeutic agents. researchgate.net

Future Research Directions and Translational Perspectives of N Benzyl 9h Carbazol 3 Amine

Emerging Synthetic Methodologies for Carbazole (B46965) Derivatives

The synthesis of carbazole derivatives has evolved significantly from traditional methods like the Grabe–Ullman or Tauber methods. rsc.org Modern organic synthesis offers a toolkit of more efficient, selective, and environmentally benign strategies that can be applied to produce N-benzyl-9H-carbazol-3-amine and its analogs. Future research will likely focus on the adoption of these cutting-edge methodologies.

Key emerging strategies include:

Transition-Metal Catalyzed C-H Activation: This approach is considered an efficient and mild route for constructing carbazole nuclei. rsc.org Palladium-catalyzed intramolecular C-H activation, for instance, allows for the direct formation of C-C and C-N bonds, providing a streamlined synthesis of functionalized carbazoles. rsc.orgresearchgate.net Future work could involve applying these catalysts to directly functionalize the carbazole core of this compound, enabling the creation of a diverse library of related compounds for structure-activity relationship (SAR) studies.

Lewis Acid-Mediated Reactions: Lewis acids like BF3·OEt2 and ZnBr2 have been shown to mediate various reactions, including Friedel–Crafts arylation, electrocyclization, and cascade domino reactions, to build highly substituted carbazole frameworks. rsc.org These methods could be employed to synthesize complex precursors for this compound or to modify the parent molecule.

Microwave-Assisted Synthesis: Microwave irradiation offers a significant advantage by reducing reaction times and improving yields. researchgate.net Eco-friendly, palladium-catalyzed tandem reactions under microwave conditions have been developed for the one-pot synthesis of carbazoles from readily available anilines and 1,2-dihaloarenes. researchgate.netresearchgate.net Adapting these protocols could lead to more sustainable and scalable production of this compound.

Cycloaddition and Annulation Reactions: These strategies are powerful tools for constructing the carbazole skeleton. rsc.orgresearchgate.net Rhodium-catalyzed intramolecular benzannulation of alkyne-tethered indoles represents a sophisticated method for creating tetracyclic carbazoles, showcasing the potential for building complex, fused systems onto the this compound structure. rsc.org

Table 1: Comparison of Modern Synthetic Strategies for Carbazole Derivatives

| Methodology | Key Features | Potential Advantage for this compound | Reference |

|---|---|---|---|

| C-H Activation/Functionalization | Directly forms C-C and C-N bonds on the carbazole core; often uses palladium or rhodium catalysts. | Allows for late-stage diversification to create analogs with varied substituents for SAR studies. | rsc.orgchim.it |

| Lewis Acid-Mediated Cyclization | Utilizes Lewis acids (e.g., BF3·OEt2) to promote intramolecular reactions and build complex frameworks. | Enables the synthesis of highly substituted or annulated derivatives with tailored electronic properties. | rsc.org |

| Microwave-Assisted Synthesis | Employs microwave irradiation to accelerate reactions like Fischer indolization and Suzuki coupling. | Offers a rapid, efficient, and environmentally friendly route for scalable production. | researchgate.net |

| Annulation & Cycloaddition Reactions | Constructs the carbazole ring system through strategic bond formation, including Diels-Alder reactions. | Provides access to unique and complex carbazole cores that can serve as new scaffolds. | rsc.orgresearchgate.net |

Advanced Mechanistic Studies at the Molecular Level

A deeper understanding of how this compound interacts with biological targets is crucial for its development as a therapeutic agent. Future research must move beyond simple efficacy studies to detailed mechanistic investigations at the molecular level. Recent studies on other carbazole derivatives have revealed dual-target mechanisms and specific molecular interactions that serve as a blueprint for future investigations.

For example, novel carbazole sulfonamide derivatives have been shown to act as potent anticancer agents by directly binding to the colchicine site in tubulin, which blocks its polymerization and induces apoptosis. nih.gov Some of these compounds also exhibit selective inhibition of Topoisomerase I (Topo I), indicating a multi-targeted approach. nih.gov

Future mechanistic studies for this compound should therefore involve:

Target Identification and Validation: Utilizing techniques like proteomics and chemical biology to identify the specific protein targets of the compound.

Biophysical Assays: Employing methods such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) to quantify the binding affinity and thermodynamics of the interaction between the compound and its target protein(s).

Structural Biology: Using X-ray crystallography or cryo-electron microscopy to solve the co-crystal structure of this compound bound to its target, revealing the precise binding mode and key molecular interactions.

Cellular Mechanism Analysis: Investigating downstream signaling pathways affected by the compound's activity. For instance, studies on other carbazoles have shown interference with tubulin organization leading to apoptosis, or downregulation of STAT proteins in the JAK/STAT pathway. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Compound Design

For this compound, AI and ML can be integrated in several ways:

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models, enhanced by machine learning, can predict the biological activity of novel analogs of this compound before they are synthesized. fnasjournals.com This allows researchers to prioritize the most promising candidates, saving time and resources.

Generative Models: AI can be used to design entirely new carbazole derivatives with desired properties. Reinforcement learning and transfer learning are strategies used to generate novel compounds with a high probability of biological activity. nih.gov

High-Throughput Virtual Screening: AI-driven platforms can screen vast virtual libraries of compounds to identify those that are likely to bind to a specific biological target. nih.govfnasjournals.com This can help identify new therapeutic applications for the carbazole scaffold.

Synthesis Planning: Programs that utilize AI and machine learning can devise efficient synthetic pathways for complex molecules, potentially discovering novel and more effective routes for producing this compound and its derivatives. digitellinc.com A recent study successfully used an ML-assisted approach to screen a dataset of 592 carbazole derivatives to identify optimal materials for organic photovoltaics, demonstrating the power of this approach in materials discovery. nih.gov

Exploration of Novel Biological Targets and Therapeutic Areas

The carbazole nucleus is a "privileged scaffold" known to interact with a wide array of biological targets, leading to diverse pharmacological activities. nih.govechemcom.com While the existing profile of this compound may be known, future research should aim to uncover novel therapeutic applications by screening it against emerging biological targets.

Table 2: Potential Therapeutic Areas and Biological Targets for Carbazole Derivatives

| Therapeutic Area | Biological Target/Mechanism | Relevance for this compound | Reference |

|---|---|---|---|

| Oncology | DNA Methyltransferase (DNMT1) inhibition, Pim-kinase inhibition, Tubulin polymerization inhibition, Topoisomerase I/II inhibition. | Screening for activity against these validated cancer targets could reveal new anticancer applications. | nih.govnih.govnih.govnih.gov |

| Neurodegenerative Diseases | Acetylcholinesterase (AChE) inhibition, Butyrylcholinesterase (BuChE) inhibition, NMDA receptor blocking. | Potential for development as a multi-target agent for Alzheimer's disease. | researchgate.netnih.govresearchgate.net |

| Infectious Diseases | Antimicrobial (antibacterial/antifungal) activity, Antiviral (e.g., HIV-1, ZIKV protease) activity. | Exploration against drug-resistant microbial strains and emerging viruses. | nih.govechemcom.com |

| Inflammatory Diseases | Modulation of the JAK/STAT signaling pathway. | Investigation as a potential anti-inflammatory agent. | mdpi.com |

| Metabolic Diseases | Antidiabetic and antioxidant pathways. | Potential for development in treating diabetes and related complications. | mdpi.com |

Future screening campaigns should prioritize targets implicated in diseases with high unmet medical needs. For example, the demonstrated ability of some carbazoles to inhibit DNA methyltransferases (DNMTs) makes this an attractive area of exploration for cancer therapy. nih.gov Similarly, the neuroprotective properties and inhibition of cholinesterases by carbazole derivatives suggest a strong potential for developing treatments for Alzheimer's disease. nih.govresearchgate.net

Development of this compound-Based Materials for Emerging Technologies

Beyond medicine, the electronic properties of the carbazole ring make it a highly valuable component in materials science, particularly for optoelectronic applications. The N-benzyl and amine functional groups on this compound can be fine-tuned to modulate its properties for use in emerging technologies.

Potential applications include:

Organic Light-Emitting Diodes (OLEDs): Carbazole derivatives are widely used as host materials in the emissive layer of OLEDs due to their high triplet energy and good charge transport properties. The specific substitutions on this compound could be optimized to enhance device efficiency and stability.

Organic Photovoltaics (OPVs): As demonstrated by recent machine learning studies, carbazole-based compounds are excellent donor materials for organic solar cells. nih.gov this compound could serve as a building block for creating new donor-acceptor (D-A-D) molecules or polymers for next-generation, solution-processed solar cells. mdpi.com

Perovskite Solar Cells: Carbazole-bound molecules have been investigated as hole transport materials (HTMs) in perovskite solar cells, which are a rapidly advancing photovoltaic technology. mdpi.com The properties of this compound could be tailored for this application to improve charge extraction and device longevity.

Future work in this area will involve synthesizing polymers and small molecules incorporating the this compound moiety and characterizing their photophysical and electrochemical properties. This includes measuring their absorption and emission spectra, determining their energy levels (HOMO/LUMO), and evaluating their performance in fabricated electronic devices.

Q & A

Basic: What synthetic methodologies are recommended for preparing N-benzyl-9H-carbazol-3-amine?

Answer:

The compound can be synthesized via Buchwald–Hartwig amination , a robust method for C–N bond formation. Key steps include:

- Using a palladium catalyst (e.g., Pd(OAc)₂) with ligands like XPhos or SPhos .

- Optimizing reaction temperature (typically 80–110°C) and solvent (toluene or dioxane).

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .

Validation: Monitor reaction progress using TLC and confirm purity via -NMR.

Basic: How can the structural integrity of this compound be validated?

Answer:

- X-ray crystallography : Use SHELXL for refinement and ORTEP-3 for visualization to resolve bond lengths/angles .

- Spectroscopic techniques :

Advanced: What experimental strategies assess DNA interaction mechanisms for carbazole derivatives?

Answer:

- Biophysical assays :

- Restriction enzyme digestion : Test sequence-specific cleavage (e.g., Sal I sites) .

- Docking studies : Use AutoDock Vina to model minor/major groove interactions .

Note: Validate via topoisomerase assays to distinguish groove binding vs. intercalation .

Advanced: How to design experiments for structure-activity relationship (SAR) studies?

Answer:

- Substituent variation : Synthesize analogs with electron-withdrawing/donating groups (e.g., nitro, methoxy) on the benzyl ring .

- Biological testing :

Advanced: How to resolve contradictions in DNA-binding data for carbazole derivatives?

Answer:

- Control experiments : Include ethidium bromide as an intercalation control in fluorescence quenching assays .

- Multi-technique validation : Cross-check values from UV-Vis, CD, and isothermal titration calorimetry (ITC).

- Sequence specificity : Test binding with synthetic oligonucleotides (e.g., poly[d(A–T)]) to confirm sequence preferences .

Basic: What are the recommended crystallographic protocols for carbazole derivatives?

Answer:

- Data collection : Use Mo-Kα radiation ( Å) for small-molecule crystals.

- Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding networks .

- Validation : Check R-factors (<5%) and residual electron density maps using PLATON .

Advanced: How to investigate the role of this compound in apoptosis pathways?

Answer:

- Flow cytometry : Assess cell cycle arrest (e.g., G2/M phase accumulation) .

- Western blotting : Quantify apoptosis markers (e.g., caspase-3, PARP cleavage).

- Transcriptomic profiling : RNA-seq to identify dysregulated genes (e.g., p53, Bcl-2 family) .

Basic: How to determine solubility and stability of this compound?

Answer:

- Solubility : Use shake-flask method in PBS/DMSO; quantify via HPLC-UV .

- Stability :

- Monitor degradation under UV light (photostability) via -NMR.

- Test thermal stability using differential scanning calorimetry (DSC).

Advanced: What computational approaches predict the compound’s interaction with biological targets?

Answer:

- Molecular dynamics (MD) simulations : Analyze binding persistence in simulated lipid bilayers.

- ADMET profiling : Use SwissADME to predict permeability and cytochrome P450 interactions.

- Pharmacophore modeling : Identify critical H-bond donors/acceptors for target engagement .

Advanced: How to optimize synthetic yield for large-scale academic research?

Answer:

- Catalyst screening : Test Pd(0)/Pd(II) systems with electron-rich ligands (e.g., DavePhos) .

- Microwave-assisted synthesis : Reduce reaction time (30–60 min) while maintaining yield .

- Green chemistry : Substitute toluene with cyclopentyl methyl ether (CPME) for safer processing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.